molecular formula C19H13N5 B14386304 N-(4-Azidophenyl)-9-acridinamine CAS No. 89873-24-5

N-(4-Azidophenyl)-9-acridinamine

Cat. No.: B14386304
CAS No.: 89873-24-5
M. Wt: 311.3 g/mol
InChI Key: NSBUPCKUCOQNMX-UHFFFAOYSA-N
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Description

N-(4-Azidophenyl)-9-acridinamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an azido group attached to a phenyl ring, which is further connected to an acridinamine moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry and photochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Azidophenyl)-9-acridinamine typically involves the introduction of the azido group to a phenyl ring followed by its attachment to the acridinamine structure. One common method involves the diazotization of 4-aminophenylamine followed by azidation to form 4-azidophenylamine. This intermediate is then reacted with 9-chloroacridine under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Azidophenyl)-9-acridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Azidophenyl)-9-acridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Azidophenyl)-9-acridinamine involves its ability to undergo click reactions, forming stable triazole linkages. The azido group acts as a reactive site, allowing the compound to interact with various molecular targets. In biological applications, the compound’s fluorescent properties are exploited for imaging and labeling, where it binds to specific biomolecules and emits light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azido group and acridinamine structure, which imparts distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring high photostability and specific molecular interactions .

Properties

CAS No.

89873-24-5

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

N-(4-azidophenyl)acridin-9-amine

InChI

InChI=1S/C19H13N5/c20-24-23-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)

InChI Key

NSBUPCKUCOQNMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N=[N+]=[N-]

Origin of Product

United States

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